molecular formula C21H14BrFN6O2 B2813262 5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1031966-06-9

5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

カタログ番号: B2813262
CAS番号: 1031966-06-9
分子量: 481.285
InChIキー: VVYUGLDEZWOSTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a pyrazolo[3,4-d]pyrimidin-4-one core, a structure known to mimic purine bases, which is strategically functionalized with a p-tolyl group at the 1-position and a 1,2,4-oxadiazole ring at the 5-position. The 1,2,4-oxadiazole moiety is substituted with a 3-bromo-4-fluorophenyl group, enhancing the compound's potential as a key intermediate in medicinal chemistry. The presence of both bromo and fluoro substituents on the phenyl ring makes this compound a valuable scaffold for further structure-activity relationship (SAR) studies via cross-coupling reactions and for investigating halogen bonding interactions with biological targets. Its molecular architecture suggests potential application as a kinase inhibitor candidate, given the established role of pyrazolopyrimidine derivatives as ATP-competitive inhibitors for various protein kinases. Researchers can utilize this compound in high-throughput screening, biochemical assay development, and as a building block for the synthesis of more complex molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-17(23)16(22)8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUGLDEZWOSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidinone core, the introduction of the oxadiazole ring, and the halogenation of the phenyl groups. Typical synthetic routes might include:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This might be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Halogenation of the phenyl groups: This could be done using halogenating agents such as bromine or fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and nitrogen-containing heterocycles makes it susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring or the pyrazolo[3,4-d]pyrimidinone core.

    Substitution: Halogenated phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

科学的研究の応用

Anti-inflammatory Agents

Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as COX-II inhibitors. These compounds exhibit anti-inflammatory activities comparable to established drugs like Celecoxib. For instance, studies have shown that various synthesized pyrazole derivatives possess effective ED50 values in the range of 35.7–75.2 μmol/kg against COX-II inhibition, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The compound's structure suggests possible interactions with multiple biological targets involved in cancer progression. Recent advancements in synthetic strategies have identified derivatives that demonstrate considerable anticancer activity. For example, certain pyrazole analogs have shown potent inhibitory effects on multi-tyrosine kinases, which are crucial in various cancer pathways . The specific compound discussed may also exhibit similar properties due to its structural components.

Antimicrobial Activity

The presence of the oxadiazole moiety in the compound is associated with enhanced antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit antifungal and antibacterial activities against a range of pathogens. The activity often correlates with the electronic and steric properties of substituents on the aromatic rings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Key factors influencing activity include:

  • Substituent Variations : The nature and position of substituents on the pyrazole and oxadiazole rings significantly affect biological activity.
  • Electronic Effects : Electron-withdrawing or donating groups can modulate the reactivity and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the oxadiazole moiety through cyclization reactions.

Recent methodologies emphasize eco-friendly approaches such as microwave-assisted synthesis to enhance yield and reduce reaction times .

Anti-inflammatory Activity

A study conducted by El-Sayed et al. demonstrated that certain pyrazole derivatives exhibited significant COX-II inhibitory activity (IC50 values ranging from 0.2 to 0.4 μM), indicating their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

In a comprehensive review of thiazolidin derivatives for anticancer applications, compounds structurally related to the target molecule showed promising results against lung carcinoma cell lines (A549) with IC50 values below 0.05 μM, suggesting a similar potential for pyrazolo derivatives .

Summary Table of Applications

ApplicationActivity TypeReference
Anti-inflammatoryCOX-II inhibition
AnticancerMulti-target kinase inhibition
AntimicrobialBroad-spectrum activity

作用機序

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor binding: Interacting with cellular receptors and modulating their activity.

    Pathway modulation: Affecting signaling pathways within cells.

類似化合物との比較

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(p-tolyl), 5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl) C₂₂H₁₆BrFN₆O₂ 519.3 N/A (inferred from analogs)
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-fluoro-2-hydroxyphenyl), 6-tert-butyl C₁₆H₁₆FN₃O₂ 325.3 Synthesized via coupling with K₂CO₃
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidin-4-amine 4-amino-3-methyl, chromenone substituent C₂₄H₁₈F₂N₅O₂ 454.4 1H-NMR (CDCl₃): δ 8.19 (s, 1H)
BI 665915 (FLAP inhibitor) Oxadiazole-pyrazole Oxadiazole, pyrimidine C₂₄H₂₅N₇O₂ 463.5 IC₅₀ (FLAP binding): <10 nM; HWB LTB₄ inhibition: <100 nM

Key Observations:

  • Core Modifications: The target compound’s pyrazolo-pyrimidinone core is shared with analogs in Table 1, but substituents vary significantly. The oxadiazole group in the target compound is absent in ’s derivatives but critical in FLAP inhibitors (e.g., BI 665915) for binding potency .
  • Substituent Effects: The bromo-fluorophenyl group in the target compound may enhance hydrophobic interactions compared to hydroxyl or tert-butyl groups in ’s analogs. The p-tolyl group increases lipophilicity relative to chromenone or aminopyrimidine substituents .

Q & A

Q. Optimization Strategies :

FactorRecommendationSource
Solvent Polar aprotic solvents (e.g., DMF) enhance reaction rates
Temperature 80–100°C for cyclization steps
Catalyst Triethylamine for deprotonation during coupling

Basic: Which spectroscopic techniques are critical for structural validation, and what key signals should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on diagnostic signals:
    • Pyrazole protons: δ 6.8–7.5 ppm (aromatic region) .
    • Oxadiazole methylene: δ 4.5–5.0 ppm (singlet) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and C-F/Br bonds at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : HOMO-LUMO gaps to predict reactivity. For similar pyrazolo-pyrimidinones, HOMO localizes on the oxadiazole ring, suggesting electrophilic attack sites .
  • Reaction Pathways : Transition state analysis for cyclization steps. Studies on analogous compounds show activation energies of ~25–30 kcal/mol for POCl₃-mediated cyclization .

Recommended Software : Gaussian 16 or ORCA, using B3LYP/6-31G(d) basis sets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay Conditions : Variations in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) .
  • Cell Lines : Differential expression of target enzymes (e.g., kinase vs. phosphatase dominance) .

Q. Resolution Workflow :

Standardize Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .

Orthogonal Validation : Combine enzymatic assays with cellular uptake studies (e.g., HPLC monitoring) .

Advanced: How can regioselectivity challenges in oxadiazole functionalization be addressed?

Methodological Answer:
Regioselectivity during oxadiazole methylation is influenced by:

  • Steric Effects : Bulkier substituents favor substitution at the less hindered position.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F) direct nucleophilic attack to specific sites.

Case Study : For 3-bromo-4-fluorophenyl derivatives, DFT calculations show a 15% energy preference for methylation at the oxadiazole C5 position over C4 .

Advanced: What are the limitations of current biological activity models for this compound?

Methodological Answer:

  • Off-Target Effects : Fluoro and bromo substituents may interact with non-target proteins (e.g., serum albumin), reducing bioavailability .
  • Solubility Constraints : LogP values >3 (predicted for this compound) limit aqueous solubility, complicating in vivo studies.

Q. Mitigation Strategies :

IssueSolutionSource
Low Solubility Use co-solvents (e.g., PEG-400) or nanoformulations
Off-Target Binding Structure-activity relationship (SAR) studies to trim hydrophobic groups

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。